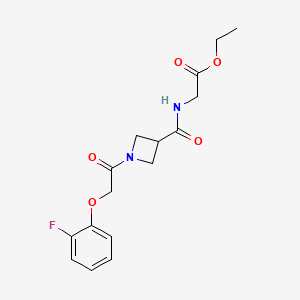
3-(5-Fluorothiophen-2-YL)-3-hydroxy-N,N-dimethylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Fluorothiophen-2-YL)-3-hydroxy-N,N-dimethylbutanamide: is a synthetic organic compound that features a fluorinated thiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the fluorine atom in the thiophene ring can significantly alter the compound’s chemical properties, making it a valuable subject for research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluorothiophen-2-YL)-3-hydroxy-N,N-dimethylbutanamide typically involves the following steps:
Fluorination of Thiophene: The thiophene ring is fluorinated using a fluorinating agent such as sulfur tetrafluoride (SF4) or a similar reagent. This step introduces the fluorine atom at the desired position on the thiophene ring.
Formation of the Hydroxy Group:
Amidation: The final step involves the formation of the amide group. This can be done by reacting the intermediate compound with N,N-dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Substitution: The fluorine atom in the thiophene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 3-(5-Fluorothiophen-2-YL)-3-oxo-N,N-dimethylbutanamide.
Reduction: Formation of 3-(5-Fluorothiophen-2-YL)-3-amino-N,N-dimethylbutanamide.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
3-(5-Fluorothiophen-2-YL)-3-hydroxy-N,N-dimethylbutanamide: has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Due to its unique electronic properties, it is explored for use in organic semiconductors and conductive polymers.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.
作用机制
The mechanism of action of 3-(5-Fluorothiophen-2-YL)-3-hydroxy-N,N-dimethylbutanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity by participating in hydrogen bonding and other non-covalent interactions.
相似化合物的比较
Similar Compounds
- 3-(5-Chlorothiophen-2-YL)-3-hydroxy-N,N-dimethylbutanamide
- 3-(5-Bromothiophen-2-YL)-3-hydroxy-N,N-dimethylbutanamide
- 3-(5-Methylthiophen-2-YL)-3-hydroxy-N,N-dimethylbutanamide
Comparison
- Fluorine vs. Chlorine/Bromine : The presence of fluorine in 3-(5-Fluorothiophen-2-YL)-3-hydroxy-N,N-dimethylbutanamide imparts unique electronic properties compared to chlorine or bromine. Fluorine’s high electronegativity and small size can enhance binding interactions and metabolic stability.
- Methyl Group : The methyl group in 3-(5-Methylthiophen-2-YL)-3-hydroxy-N,N-dimethylbutanamide may lead to different steric and electronic effects, influencing the compound’s reactivity and interactions.
属性
IUPAC Name |
3-(5-fluorothiophen-2-yl)-3-hydroxy-N,N-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2S/c1-10(14,6-9(13)12(2)3)7-4-5-8(11)15-7/h4-5,14H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOYZPKFYOLHQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N(C)C)(C1=CC=C(S1)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-methoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3014687.png)

![N-[(2-aminophenyl)methyl]-N-(carbamoylmethyl)-3,3-dimethylbutanamide](/img/structure/B3014690.png)


![N-(4-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B3014693.png)



![2-(1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B3014704.png)
![2-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B3014705.png)
![Tert-butyl (3aR,7aS)-2-(5-chloropyrazine-2-carbonyl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B3014706.png)
![1-(3,5-dimethylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3014707.png)

